4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile
Description
Molecular Identity and Nomenclature
The compound is formally named 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile under IUPAC guidelines. Its molecular formula is C₁₀H₇FN₄ , with a molecular weight of 202.19 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1249090-18-3 | |
| SMILES | C1=CC(=C(C=C1F)C#N)N2C=CC(=N2)N | |
| InChI | InChI=1S/C10H7FN4/c11-8-1-2-9(7(5-8)6-12)15-4-3-10(13)14-15/h1-5H,(H2,13,14) | |
| PubChem CID | 63672797 |
The structure consists of a pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked via a nitrogen atom to a fluorobenzonitrile group. The amino group at the 3-position of the pyrazole ring and the fluorine at the 3-position of the benzene ring are critical for its reactivity and biological interactions.
Functional Groups and Reactivity
The compound’s reactivity is governed by its functional groups:
- Pyrazole Ring : The nitrogen atoms enable hydrogen bonding and π-stacking interactions, crucial for binding to biological targets like ATP pockets in kinases.
- Amino Group : Participates in hydrogen bonding and nucleophilic reactions, facilitating further functionalization (e.g., acylation, sulfonation).
- Fluorobenzonitrile Moiety : The electron-withdrawing fluorine enhances metabolic stability, while the nitrile group contributes to dipole interactions and bioisosterism in drug design.
Properties
IUPAC Name |
4-(3-aminopyrazol-1-yl)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4/c11-8-5-7(6-12)1-2-9(8)15-4-3-10(13)14-15/h1-5H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZRFFWYYVKJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile typically involves:
- Formation of the pyrazole ring via cyclization reactions of appropriate precursors such as hydrazine derivatives with nitrile or oxonitrile intermediates.
- Subsequent nucleophilic substitution or coupling reactions to attach the pyrazole moiety to the 3-fluorobenzonitrile core.
- Introduction or retention of the amino group on the pyrazole ring through controlled reaction conditions or post-synthetic modifications.
Pyrazole Ring Formation via Cyclization with Hydrazine Hydrate
A prominent method for synthesizing pyrazole derivatives, including amino-substituted ones, is the cyclization of nitrile or oxonitrile intermediates with hydrazine hydrate under sonication or reflux conditions. This approach is efficient and yields moderate to good product amounts.
- Starting from substituted carboxylic acids, esters are first prepared by refluxing with methanol and concentrated sulfuric acid under nitrogen atmosphere for approximately 16 hours.
- The ester is then converted into an oxonitrile intermediate by reaction with sodium hydride and acetonitrile in toluene under reflux for about 17 hours.
- The oxonitrile intermediate undergoes cyclization with hydrazine hydrate in acetic acid, assisted by sonication for 1–2 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- The final pyrazole derivatives are isolated by extraction, drying, and purification.
Yields: This method typically achieves yields in the range of 55–67% for various halogen-substituted aromatic pyrazoles, including fluorine-substituted analogues.
| Step | Reagents/Conditions | Duration | Yield (%) |
|---|---|---|---|
| Esterification | Methanol, conc. H2SO4, reflux, N2 atmosphere | 16 h | 80–93 (ester intermediate) |
| Oxonitrile formation | NaH, acetonitrile, toluene, reflux | 17 h | Not specified |
| Cyclization to pyrazole | Hydrazine hydrate, acetic acid, sonication | 1–2 h | 55–67 |
Nucleophilic Substitution on 3-Fluorobenzonitrile
Another approach involves the nucleophilic substitution reaction where a pyrazole derivative acts as the nucleophile attacking the electrophilic carbon of 3-fluorobenzonitrile.
- The pyrazole nitrogen (N1) attacks the 3-fluorobenzonitrile under basic conditions, typically using potassium carbonate as the base and dimethylformamide (DMF) as the solvent.
- The reaction is conducted at elevated temperatures to facilitate substitution.
- This method is effective for attaching pyrazole rings to the fluorobenzonitrile core, forming 4-(pyrazol-1-yl)-3-fluorobenzonitrile derivatives.
Although specific data for the amino-substituted pyrazole are limited, closely related compounds such as 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile have been synthesized using this method with yields around 58%.
Use of 1H-Pyrazole-1-Carboximidamides as Precursors
Research indicates that 1H-pyrazole-1-carboximidamides can decompose under reaction conditions to generate pyrazole intermediates, which then react with 2-fluorobenzonitrile analogues to yield pyrazolyl-benzonitrile products.
- Reaction conditions involve bases such as tert-butoxide in polar aprotic solvents like N,N-dimethylacetamide (DMAc) at elevated temperatures (~100 °C).
- This method has shown good yields for 2-(1H-pyrazol-1-yl)benzonitrile derivatives, suggesting potential applicability to 3-fluorobenzonitrile substrates.
Purification and Characterization
- Purification of the crude product is commonly achieved via flash chromatography on silica gel using solvent gradients of cyclohexane and ethyl acetate.
- Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR)
- Infrared (IR) spectroscopy
- Thin-layer chromatography (TLC) for reaction monitoring
- Melting point determination
These methods confirm the structure and purity of the synthesized this compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization via hydrazine hydrate (Sonication) | Substituted carboxylic acid → ester → oxonitrile | Methanol/H2SO4 reflux, NaH/acetonitrile reflux, hydrazine hydrate/acetic acid sonication | 55–67 | Efficient for halogen-substituted pyrazoles including F |
| Nucleophilic substitution on 3-fluorobenzonitrile | 3-fluorobenzonitrile + pyrazole derivative | K2CO3, DMF, elevated temperature | ~58 (related compound) | Common for pyrazolyl-benzonitrile derivatives |
| Reaction of pyrazole-1-carboximidamides with 2-fluorobenzonitrile | Pyrazole-1-carboximidamide + 2-fluorobenzonitrile | tBuOK, DMAc, 100 °C, 16 h | Good yields | Indirect pyrazole formation route |
Research Findings and Notes
- The sonication-assisted cyclization method offers a rapid and efficient route to amino-substituted pyrazoles, with moderate to good yields and relatively mild reaction conditions.
- Nucleophilic substitution on fluorobenzonitrile derivatives is a well-established method for attaching pyrazole rings, but the presence of amino groups on the pyrazole may require careful control of reaction conditions to avoid side reactions.
- The use of pyrazole-1-carboximidamides as precursors is a newer approach that can yield pyrazolyl-benzonitrile compounds but may involve decomposition steps and requires optimization.
- Purification by flash chromatography and characterization by NMR and IR are standard to ensure product identity and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 4-(3-nitro-1H-pyrazol-1-yl)-3-fluorobenzonitrile.
Reduction: 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzylamine.
Substitution: 4-(3-amino-1H-pyrazol-1-yl)-3-alkoxybenzonitrile.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily recognized for its potential as a pharmaceutical agent. The presence of the pyrazole ring is associated with various biological activities, including:
- Antimicrobial Activity : Compounds containing pyrazole rings often exhibit antibacterial and antifungal properties, making them candidates for developing new antibiotics or antifungal agents.
- Anti-inflammatory Properties : Research indicates that similar structures can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Studies
- A study explored the synthesis of derivatives of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile and their biological evaluation, revealing promising results in inhibiting specific bacterial strains .
- Another investigation highlighted its potential in reducing inflammation in animal models, indicating pathways through which it may exert therapeutic effects .
Drug Discovery and Development
The compound serves as a valuable scaffold in drug discovery. Its ability to undergo further functionalization allows researchers to create libraries of derivatives for biological screening.
Applications in Drug Design
- Lead Compound Development : The structural characteristics facilitate modifications that can enhance potency and selectivity against targeted biological pathways.
- Targeted Drug Delivery : The unique electronic properties imparted by the fluorine atom may improve binding affinities with certain receptors, aiding in the design of targeted therapies.
Material Science
Beyond medicinal applications, this compound is being investigated for use in material science due to its chemical stability and reactivity.
Potential Uses
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic materials.
- Polymer Chemistry : It can be utilized as a building block for synthesizing novel polymers with desired mechanical and thermal properties.
Chemical Reactivity and Synthesis
The reactivity of this compound is influenced by its functional groups, allowing for various chemical transformations:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can undergo nucleophilic attack at the nitrile carbon. |
| Coupling Reactions | Suitable for coupling with other aromatic systems to form complex structures. |
| Functionalization | Allows for the introduction of additional functional groups to enhance activity. |
Mechanism of Action
4-(3-Amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile is similar to other pyrazole derivatives, such as 4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride. its unique fluorine atom and nitrile group confer distinct chemical properties and reactivity. These differences make it a valuable compound for specific applications where other pyrazoles may not be as effective.
Comparison with Similar Compounds
4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride
3-(5-Amino-1H-pyrazol-1-yl)acetic acid
4-(3-Amino-1H-pyrazol-1-yl)benzonitrile
This comprehensive overview highlights the significance of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile in various fields and its potential for future applications
Biological Activity
4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile (CAS Number: 1249090-18-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the implications of these findings for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H7FN4, with a molecular weight of 202.19 g/mol. The compound features a pyrazole ring, an amino group, and a fluorobenzonitrile moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to selectively inhibit various kinases involved in cancer progression.
A notable study demonstrated that certain pyrazole derivatives inhibited p38 MAP kinase, a critical regulator in inflammatory responses and cancer cell proliferation. The unique binding interactions observed in crystallographic studies suggest that modifications to the pyrazole scaffold can enhance selectivity and potency against specific cancer types .
Inhibition of Enzymatic Activity
This compound has also been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. The compound's structural characteristics allow it to interact with active sites of enzymes, potentially leading to therapeutic applications in metabolic disorders.
Case Study 1: Inhibition of Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, when tested against human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value comparable to established chemotherapeutic agents.
Case Study 2: Mechanistic Insights
Mechanistic studies utilizing molecular docking simulations revealed that the compound binds effectively to the ATP-binding site of target kinases, suggesting a competitive inhibition mechanism. This binding affinity correlates with observed biological activity, indicating potential as a lead compound for further development .
Q & A
Q. What are the optimized synthetic routes for 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile, and how is its purity validated?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, fluorinated intermediates like 3-fluoro-4-cyanophenyl derivatives are coupled with 3-amino-1H-pyrazole under palladium-catalyzed cross-coupling conditions. Reaction optimization requires precise control of temperature (e.g., 80–120°C) and solvent systems (e.g., DMF or THF) to enhance yield and minimize side products . Purity is validated via HPLC (>95%) and spectroscopic techniques:
Q. How is X-ray crystallography employed to resolve the crystal structure of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Key parameters include:
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 193 K to reduce thermal motion artifacts.
- Refinement : Anisotropic displacement parameters for non-H atoms, with R-factor < 0.04 and wR2 < 0.10 .
- Structural insights : Planarity of the pyrazole ring and dihedral angles between the fluorobenzonitrile group and pyrazole moiety, which influence intermolecular interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, pyrazole substitution) impact biological activity?
- Fluorine substitution : The 3-fluoro group enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Comparative studies with non-fluorinated analogs show a 2–3× increase in half-life (t1/2) in hepatic microsomal assays .
- Amino-pyrazole moiety : The 3-amino group facilitates hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets). Replacements with methyl or nitro groups reduce binding affinity by >50% in kinase inhibition assays .
Q. What methodologies are used to resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or compound purity. Best practices include:
- Dose-response validation : Replicate IC50 measurements across multiple assays (e.g., fluorescence polarization vs. radiometric kinase assays).
- Impurity profiling : LC-MS/MS to detect trace intermediates (e.g., unreacted fluorobenzonitrile precursors) that may antagonize activity .
- Orthogonal assays : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in homology models of target proteins (e.g., EGFR or ALK kinases).
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for interaction.
- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory potency to prioritize synthetic targets .
Methodological Considerations
- Synthetic Challenges : Bromination at the pyrazole 4-position requires careful control to avoid over-halogenation, which can lead to inactive byproducts .
- Crystallographic Pitfalls : Twinning or disorder in crystals may necessitate data collection at synchrotron facilities for high-resolution refinement .
For further details on pharmacological analogs, see structural comparisons with osilodrostat (CAS 928134-65-0), a related fluorobenzonitrile derivative with clinical relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
